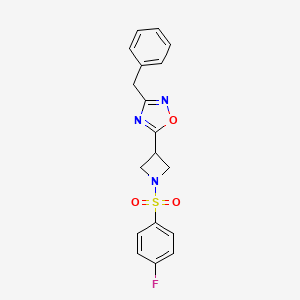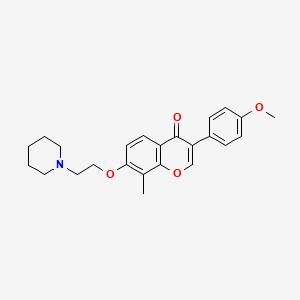
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The presence of a methoxyphenyl group, a piperidinyl ethoxy group, and a methyl group on the chromenone core could potentially influence its physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the methoxyphenyl, piperidinyl ethoxy, and methyl groups attached at the 3rd, 7th, and 8th positions, respectively . Techniques such as NMR spectroscopy and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the chromenone core contains a carbonyl group, which is often involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .科学的研究の応用
Tumor Specificity and Keratinocyte Toxicity
Research has focused on developing anticancer drugs with high tumor specificity and reduced toxicity to normal cells. A review by Sugita et al. (2017) discusses the tumor specificity and keratinocyte toxicity of various compounds synthesized in their laboratory, emphasizing the need for compounds that induce apoptotic cell death in tumor cells with minimal adverse effects on healthy cells (Sugita et al., 2017).
Synthetic Protocols for Pharmacologically Important Structures
Mazimba (2016) reviewed synthetic procedures for 6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance. The review highlights various synthetic protocols, including Suzuki coupling reactions and reactions of 3-formylcoumarin, showcasing the interest in developing efficient methods for synthesizing pharmacologically relevant compounds (Mazimba, 2016).
Pharmacophoric Groups in Antipsychotic Agents
A study by Sikazwe et al. (2009) explored the contributions of arylcycloalkylamines, such as phenyl piperidines and piperazines, to the potency and selectivity of binding affinity at D(2)-like receptors. This research underlines the significance of specific pharmacophoric groups in enhancing the therapeutic potential of antipsychotic agents (Sikazwe et al., 2009).
Osthole's Bioactivities and Pharmacological Properties
Zhang et al. (2015) provided a comprehensive review of osthole, a natural product with multiple pharmacological actions such as neuroprotective, osteogenic, and anticancer activities. The review emphasizes the diverse therapeutic potentials of compounds with complex structures and the mechanisms underlying their pharmacological activities (Zhang et al., 2015).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Ali et al. (2018) reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting their potential as antineoplastic agents. The review discusses the structure-activity relationships and the biological testing of these compounds, showcasing the ongoing interest in organometallic compounds for cancer therapy (Ali et al., 2018).
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-17-22(28-15-14-25-12-4-3-5-13-25)11-10-20-23(26)21(16-29-24(17)20)18-6-8-19(27-2)9-7-18/h6-11,16H,3-5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOEJKJCCLPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

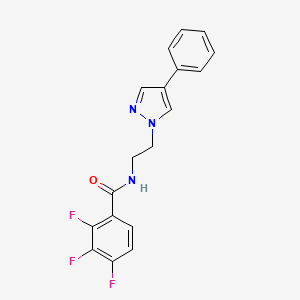
![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)
![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)
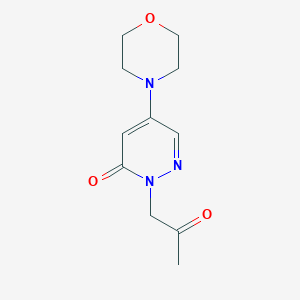
![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)
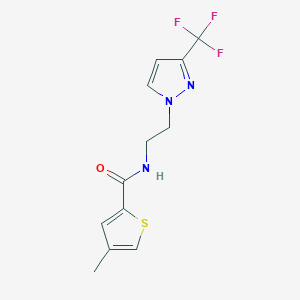

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)

